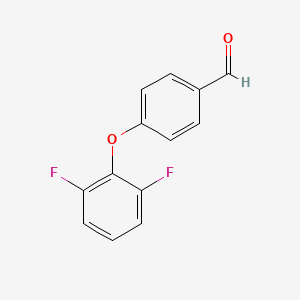

4-(2,6-Difluoro-phenoxy)-benzaldehyde

CAS No.:

Cat. No.: VC13746086

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8F2O2 |

|---|---|

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | 4-(2,6-difluorophenoxy)benzaldehyde |

| Standard InChI | InChI=1S/C13H8F2O2/c14-11-2-1-3-12(15)13(11)17-10-6-4-9(8-16)5-7-10/h1-8H |

| Standard InChI Key | XHDXMFRXZOYVJC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C=O)F |

| Canonical SMILES | C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C=O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2,6-Difluoro-phenoxy)-benzaldehyde (CHFO) consists of a benzaldehyde core substituted at the para position with a 2,6-difluorophenoxy group. The phenoxy moiety introduces steric and electronic effects due to the electronegative fluorine atoms at the ortho positions, which influence the compound’s reactivity and intermolecular interactions .

Estimated Physical Properties

While experimental data for this compound are unavailable, properties can be extrapolated from structurally similar molecules:

The fluorine atoms enhance lipid solubility and metabolic stability, critical for bioactive molecules . The aldehyde group provides a reactive site for condensation or reduction reactions.

Synthetic Pathways and Optimization

Ullmann-Type Coupling

Palladium-catalyzed cross-coupling between 4-bromobenzaldehyde and 2,6-difluorophenol could yield the target compound. This approach avoids harsh conditions and improves regioselectivity, though catalyst costs may limit scalability.

Challenges and Byproducts

Competing etherification or over-alkylation may occur, necessitating careful stoichiometric control. For instance, in analogous reactions, excess benzyl chloride led to bis-alkylated byproducts . Chromatography or recrystallization (e.g., using toluene/hexane mixtures) would be required for purification .

Applications in Pharmaceutical and Materials Chemistry

Materials Science Applications

Fluorinated benzaldehydes enhance the thermal stability and dielectric properties of polymers. Incorporating such moieties into polyimides or liquid crystals could improve performance in high-temperature or optoelectronic applications.

Future Research Directions

-

Experimental Synthesis: Validate proposed routes and optimize yields using design of experiments (DoE).

-

Biological Screening: Test derivatives for activity against disease-relevant targets (e.g., kinases, GPCRs).

-

Computational Studies: Model electronic effects of fluorine substitution on reactivity using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume